molecular formula C8H13N3 B1427467 2-N-ethyl-5-methylpyridine-2,3-diamine CAS No. 1215946-13-6

2-N-ethyl-5-methylpyridine-2,3-diamine

Cat. No. B1427467
CAS RN: 1215946-13-6
M. Wt: 151.21 g/mol
InChI Key: MQXQBHCXJHLLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including “2-N-ethyl-5-methylpyridine-2,3-diamine”, can be achieved through various methods . One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Scientific Research Applications

Reactions with β-ketoesters

Research by Israel and Jones (1973) explored the condensation reactions of β-ketoesters with various diamines, including 2,3-diaminopyridine derivatives. This study contributes to understanding the factors influencing cyclization in these reactions, which is crucial for developing predictive models in organic synthesis (Israel & Jones, 1973).

Photoinduced Amino-Imino Tautomerism

Akai et al. (2006) conducted a study on 2-amino-5-methylpyridine, examining its photoreactive properties through matrix-isolation infrared spectroscopy and DFT calculation. They discovered reversible amino-imino tautomerism, which is significant for understanding light-induced molecular transformations in pyridine derivatives (Akai et al., 2006).

Synthesis of Complexes

Guddneppanavar et al. (2007) synthesized various platinum-acridinylthiourea conjugates using diamines, including 2-N-ethyl-5-methylpyridine-2,3-diamine. Their research focused on the DNA damage potential and antiproliferative properties of these complexes, highlighting the importance of the diamine component in medicinal chemistry (Guddneppanavar et al., 2007).

Nickel(II) Complexes

Kryatov et al. (2002) explored the synthesis and characterization of nickel(II) complexes with aminopyridine ligands, including derivatives of 2-N-ethyl-5-methylpyridine-2,3-diamine. This research provides insights into the electrochemical properties and potential applications of these complexes in catalysis (Kryatov et al., 2002).

properties

IUPAC Name

2-N-ethyl-5-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-10-8-7(9)4-6(2)5-11-8/h4-5H,3,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXQBHCXJHLLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-ethyl-5-methylpyridine-2,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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